N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16N4O2 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl N-(1-ethyltriazol-4-yl)carbamate |
InChI |
InChI=1S/C9H16N4O2/c1-5-13-6-7(11-12-13)10-8(14)15-9(2,3)4/h6H,5H2,1-4H3,(H,10,14) |
InChI Key |
REXBAVBOWPIURP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Reactivity and Derivatization Strategies of N Boc 1 Ethyl 1h 1,2,3 Triazol 4 Amine
Chemical Transformations Involving the 4-Amine Functionality
The 4-amino group of N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine is a key functional handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. Its reactivity is influenced by the electronic properties of the triazole ring and the presence of the Boc-protecting group.
Annulation Reactions for Fused Heterocyclic Systems (e.g., pyridines, azines, azepines) Utilizing the Triazole Amine
The synthesis of fused heterocyclic systems is a prominent application of aminotriazoles. These reactions are pivotal for creating novel scaffolds with potential applications in medicinal and materials chemistry. The 4-amino group can participate in cyclocondensation reactions with suitable bifunctional electrophiles to construct fused pyridines, azines (such as pyrazines and pyridazines), and azepines. nih.govresearchgate.net
The condensation of 1,2,3-triazole-4(5)-amines with methylene-active compounds is a powerful method for synthesizing triazolo[4,5-b]pyridines. researchgate.net Similarly, cyclocondensation reactions based on 5-amino-1,2,3-triazole-4-carboxylic acids are a general route to triazolo[4,5-d]pyrimidine systems. researchgate.net The construction of di-, oxa-, and thiazepino-annulated triazoles has been successfully achieved through the cyclocondensation of 4,5-diamino-, 4-carbofunctionalized 5-amino-1,2,3-triazoles, and 4-amino-5-thiocarboxamido-1,2,3-triazoles. researchgate.net
A general approach for the synthesis of fused 1,2,3-triazole heterocycles involves a sequential multicomponent reaction (MCR) followed by an intramolecular azide-alkyne cycloaddition (IAAC). mdpi.com This strategy allows for the efficient assembly of complex fused systems. For instance, triazolobenzodiazepines have been synthesized using a four-component reaction. mdpi.com The synthesis of fused bicyclic mdpi.comacs.orgscirp.org-triazoles can also be achieved from γ-N-protected amino diazoketones through an intramolecular 5-endo-dig cyclization. acs.org
Below is a table summarizing various annulation reactions involving aminotriazole precursors to form fused heterocyclic systems.
| Fused System | Precursors | Reaction Type | Reference |
| Triazolo[4,5-b]pyridines | 1,2,3-Triazole-4(5)-amines and methylene (B1212753) active compounds | Condensation | researchgate.net |
| Triazolo[4,5-d]pyrimidines | 5-Amino-1,2,3-triazole-4-carboxylic acids | Cyclocondensation | researchgate.net |
| Triazolobenzodiazepines | 2-Azidobenzaldehyde, propargylamine, ketene (B1206846) acetal, and acetyl chloride | 4-Component Reaction | mdpi.com |
| Fused bicyclic mdpi.comacs.orgscirp.org-triazoles | γ-N-protected amino diazoketones | Intramolecular Cyclization | acs.org |
| Triazolo[1,5-a]pyrazines | Heterocyclic diamines and nitrites | Cyclization | nih.gov |
Acylation and Related Functionalizations at the Amine Site
The amino group of this compound can undergo acylation and related functionalizations. These reactions are fundamental for introducing a wide range of substituents, thereby modifying the compound's properties. Cyanoacetylation of 5-amino-1,2,3-triazoles, for example, yields cyanoacetamides which can be further cyclized to form fused pyridines. mdpi.com
Microwave-assisted N-acylation of amide derivatives, followed by reaction with hydrazine (B178648) hydrochlorides, provides a route to 1,3,5-trisubstituted-1,2,4-triazoles. researchgate.net The reaction of 5-amino-1,2,3-triazoles with a mixture of p-nitrophenylacetic acid and acetic anhydride (B1165640) under microwave irradiation leads to the corresponding amides, which can then be cyclized to 1,2,3-triazolo[4,5-b]pyridines. mdpi.com
Sulfonylation of the amino group is another important transformation. The reaction of 3-amino-1,2,4-triazoles with aryl sulfonyl chlorides can yield a mixture of sulfonamides, with the major product resulting from the reaction at the triazole NH. nih.gov
Reactions with Electrophiles and Nucleophiles at the Amino Position
The amino group at the 4-position of the triazole ring is nucleophilic and can react with various electrophiles. Besides acylation, it can undergo reactions such as alkylation and arylation, although these are less commonly reported for N-Boc protected substrates due to the protecting group's purpose of preventing such reactions.
The triazole ring itself can influence the reactivity of the amino group. The 1,2,3-triazole ring is relatively stable to thermal and acidic conditions and is generally insensitive to redox reactions, hydrolysis, and enzymatic degradation. nih.gov This stability allows for a range of reaction conditions to be employed for functionalizing the amino group.
Conversely, the triazolyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when positioned on an activated heterocyclic system like a purine. beilstein-journals.org While this reactivity pertains to the triazole ring itself, it underscores the electron-withdrawing nature that can influence the nucleophilicity of the exocyclic amino group. The reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt can lead to the formation of 1,2,4-triazoles via a nucleophilic substitution followed by rearrangement. nih.govbeilstein-journals.org
Boc Deprotection Methodologies and Subsequent Amine Reactivity
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.gov
Acid-Mediated Boc Cleavage and Selectivity Considerations in Triazole Contexts
The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent like dichloromethane (B109758) (DCM) or dioxane. nih.govreddit.com This method is generally efficient and proceeds under mild conditions. nih.gov
In the context of this compound, the stability of the triazole ring under acidic deprotection conditions is a key consideration. The 1,2,3-triazole ring is known to be stable under acidic conditions, which allows for selective removal of the Boc group without degradation of the heterocyclic core. nih.gov
However, the presence of other acid-labile functional groups in the molecule requires careful selection of deprotection conditions to ensure selectivity. For instance, if other acid-sensitive groups are present, milder acidic conditions or alternative deprotection methods may be necessary. reddit.com
The table below outlines common acidic conditions for Boc deprotection.
| Reagent | Solvent | Typical Conditions | Reference |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, 0°C to RT | nih.govreddit.com |
| Hydrochloric acid (HCl) | Dioxane, Ethyl Acetate, or Methanol | Saturated solution, RT | nih.gov |
| p-Toluenesulfonic acid (p-TsOH) | - | Ball milling, neat | scirp.org |
| Oxalyl chloride | Methanol | RT, 1-4 hours | nih.gov |
Alternative Deprotection Strategies and Orthogonal Protection Schemes for Amines
While acidic cleavage is prevalent, several alternative methods for Boc deprotection have been developed to accommodate substrates with acid-sensitive functionalities or to achieve orthogonal protection strategies. nih.govarkat-usa.org Orthogonal protection schemes are crucial in multi-step syntheses, allowing for the selective removal of one protecting group in the presence of others. ug.edu.plnih.govresearchgate.net
Alternative deprotection strategies include:
Thermal Deprotection: Heating N-Boc protected amines in a suitable solvent can effect deprotection, often in a continuous flow setup. nih.gov This method avoids the use of acid catalysts. nih.gov
Basic Deprotection: While the Boc group is generally stable to base, certain conditions can lead to its removal. For example, sodium carbonate in refluxing DME has been used for the deprotection of N-Boc substrates. nih.govarkat-usa.org
Mechanochemical Deprotection: Solvent-free ball milling of a Boc-protected amine with p-toluenesulfonic acid can efficiently remove the Boc group. scirp.org
Reductive Deprotection: Sodium borohydride (B1222165) in ethanol (B145695) has been shown to selectively deprotect N-Boc imidazoles and pyrazoles, while other N-Boc protected heterocycles and primary amines remain intact. arkat-usa.org
Orthogonal protecting groups are removed under different conditions. For example, the Fmoc group is base-labile, the Cbz group is removed by hydrogenolysis, and the Alloc group is cleaved by palladium catalysis. ug.edu.plnih.gov The use of such groups in conjunction with the acid-labile Boc group allows for selective deprotection and functionalization at different stages of a synthesis.
The following table presents a comparison of different amine protecting groups and their cleavage conditions, illustrating the concept of orthogonality.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Acidic (TFA, HCl) | Base, Hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (Piperidine) | Acid, Hydrogenolysis |
| Carboxybenzyl | Cbz | Hydrogenolysis (H₂, Pd/C) | Acid, Base |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Acid, Base |
Post-Deprotection Derivatization of the Unprotected Amine
The tert-butyloxycarbonyl (Boc) protecting group on this compound serves as a crucial temporary shield for the primary amino group, allowing for selective reactions at other positions of the molecule. The removal of this group, typically under acidic conditions, unveils a nucleophilic primary amine (1-ethyl-1H-1,2,3-triazol-4-amine) that is amenable to a wide array of derivatization strategies. researchgate.net The deprotection is most commonly achieved by treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM). thermofisher.comsigmaaldrich.com
Once deprotected, the resulting 1-ethyl-1H-1,2,3-triazol-4-amine becomes a versatile building block. researchgate.net The free amino group can readily participate in various chemical transformations to introduce diverse functional groups, thereby modifying the compound's physicochemical properties. Key derivatization strategies include:
Acylation: The primary amine reacts readily with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding amides. This reaction is fundamental for introducing carbonyl-containing moieties.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This is a common method for installing sulfonyl groups, which can act as bioisosteres or influence solubility.
Alkylation and Arylation: The amine can undergo nucleophilic substitution with alkyl halides to produce secondary or tertiary amines, although careful control of stoichiometry is required to prevent over-alkylation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl bonds.
Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases (imines), which can be stable or serve as intermediates for further reactions, such as reductive amination to yield secondary amines.
Cyclization Reactions: The 4-amino-1,2,3-triazole scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. researchgate.net By reacting with bifunctional reagents, the amino group can participate in cyclocondensation reactions to form triazolo-annulated heterocycles like triazolopyridines and triazolopyrimidines. researchgate.net
The following table summarizes common post-deprotection derivatization reactions for the unprotected amine.
| Reaction Type | Reagent Class | Example Reagent | Product Class |
|---|---|---|---|
| Acylation | Acyl Halide / Anhydride | Acetyl Chloride | Amide |
| Sulfonylation | Sulfonyl Chloride | Tosyl Chloride | Sulfonamide |
| Alkylation | Alkyl Halide | Methyl Iodide | Secondary/Tertiary Amine |
| Condensation | Aldehyde / Ketone | Benzaldehyde | Schiff Base (Imine) |
| Cyclocondensation | 1,3-Dicarbonyl Compound | Acetylacetone | Triazolopyridine |
Reactivity of the Triazole Ring System and its Substituents
Stability of the 1,2,3-Triazole Ring under Diverse Reaction Conditions
The 1,2,3-triazole ring is a five-membered aromatic heterocycle renowned for its exceptional chemical stability. wikipedia.org This stability is attributed to its aromatic character, with 6 π-electrons delocalized across the ring system. Consequently, the triazole core is remarkably robust and remains intact under a wide range of reaction conditions. frontiersin.org
Research has demonstrated that the 1,2,3-triazole moiety is generally resistant to:
Thermal Stress: Triazole-containing compounds exhibit good thermal stability. orientjchem.org
Acidic and Basic Hydrolysis: The ring is stable across a broad pH range.
Oxidative and Reductive Conditions: The triazole core is generally insensitive to many common oxidizing and reducing agents. frontiersin.org
Enzymatic Degradation: The inherent stability of the ring makes it a useful scaffold in medicinal chemistry, as it is often resistant to metabolic breakdown. frontiersin.org
However, the stability of the ring is not absolute. Under specific circumstances, particularly when substituted with certain activating groups, the 1,2,3-triazole ring can undergo cleavage. For instance, triazoles bearing a strong electron-withdrawing group at the N1 position (e.g., a sulfonyl group) are susceptible to denitrogenative ring-opening transformations, often mediated by heat or metal catalysts. rsc.orgrsc.org This reactivity is leveraged in synthetic chemistry to construct other nitrogen-containing compounds. nih.gov Another classic transformation is the Dimroth rearrangement, a thermally or base-catalyzed isomerization involving ring-opening and re-closure, which can occur in certain substituted 1,2,3-triazoles. wikipedia.org
Electrophilic and Nucleophilic Aromatic Substitution on the Triazole Core
The electronic nature of the 1,2,3-triazole ring dictates its reactivity towards aromatic substitution. The ring is considered electron-deficient due to the presence of three electronegative nitrogen atoms. This π-deficient character makes the carbon atoms of the triazole core generally unreactive toward standard electrophilic aromatic substitution reactions (e.g., nitration, Friedel-Crafts acylation), which typically require electron-rich aromatic systems.
Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack, although it is still a relatively unreactive system. Nucleophilic aromatic substitution on the triazole core is uncommon unless an activating group or a good leaving group is present on one of the ring carbons. rsc.org For instance, a halogen substituent at the C5 position can be displaced by strong nucleophiles.
A more common strategy for the functionalization of the triazole core involves deprotonation. The C5-H bond of N1-substituted 1,2,3-triazoles is the most acidic proton on the ring. Treatment with a strong base (e.g., n-butyllithium) can generate a triazolyl anion, which can then react with various electrophiles (e.g., alkyl halides, aldehydes, carbon dioxide) to introduce substituents at the C5 position. Direct C-H activation and functionalization, often catalyzed by transition metals like palladium, has also emerged as a powerful method for arylating the C5 position of the triazole ring. organic-chemistry.org
Transformations Involving the N-1 Ethyl Substituent
The N-1 ethyl group in this compound is generally considered to be chemically inert under most synthetic conditions. The carbon-nitrogen single bond is strong, and the C-H bonds of the ethyl group are not activated, making them resistant to cleavage or functionalization.
Transformations that specifically target the N-1 ethyl substituent are not commonly reported in the literature for this class of compounds. Reactions such as N-dealkylation would require harsh conditions or specific reagents that could potentially compromise the integrity of the triazole ring or other functional groups present in the molecule. While methods for N-dealkylation of heterocyclic compounds exist, they are not typically employed as a routine synthetic strategy for simple alkyl groups like ethyl on a stable aromatic ring such as 1,2,3-triazole. An exception involves the formation of triazolium salts, where subsequent N1-dealkylation can be promoted by a nucleophile, but this requires a specific activation step. organic-chemistry.org Therefore, the N-1 ethyl group primarily serves as a stable substituent that influences the steric and electronic properties of the molecule without participating directly in most chemical transformations.
Strategic Utility of N Boc 1 Ethyl 1h 1,2,3 Triazol 4 Amine in Advanced Organic Synthesis
Building Block for Complex Polyheterocyclic Architectures
The molecular structure of N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine makes it an adept building block for the synthesis of complex polyheterocyclic architectures. Functionalized 4-amino-1,2,3-triazoles are recognized as convenient and readily available molecular units for constructing fused heterocyclic systems. researchgate.netnuph.edu.uasemanticscholar.org The synthesis of these larger molecules often relies on cyclocondensation reactions, where the aminotriazole moiety reacts with other bifunctional molecules to form new rings. researchgate.netnuph.edu.ua
Research has demonstrated that 1,2,3-triazole-4(5)-amines are effective precursors for creating triazolo-annulated systems, such as triazolo[4,5-b]pyridines and triazolo[4,5-d]pyrimidines. researchgate.netnuph.edu.uasemanticscholar.org The general strategy involves the reaction of the amino group of the triazole with compounds containing methylene (B1212753) groups or other reactive sites, leading to the formation of a new fused ring. nuph.edu.ua The Boc-protecting group on the amine of this compound allows for precise control over the reaction sequence. The amine can be deprotected at a specific step to participate in cyclization, enabling the construction of intricate molecular frameworks that are of interest in medicinal and materials chemistry. researchgate.net
| Reaction Type | Reactant Class | Resulting Heterocyclic System |
| Cyclocondensation | Methylene active compounds | Triazolo[4,5-b]pyridines |
| Cyclocondensation | Derivatives of carboxylic acids | Triazolo[4,5-d]pyrimidines |
| Intramolecular Cyclization | Precursors with aryl or carboxy groups | Triazolo-annulated pyridazines, oxazines, and thiazines |
Precursor in Scaffold-Based Library Synthesis for Academic Research
In academic and industrial research, particularly in drug discovery, the generation of molecular libraries around a core structure, or scaffold, is a common strategy for identifying new biologically active compounds. nih.gov this compound serves as an ideal precursor for such scaffold-based library synthesis. The 1,2,3-triazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions. nih.govbenthamscience.com
The synthesis of a library of compounds begins with the core scaffold, which can be systematically decorated with a variety of substituents. The Boc-protected amine on the triazole ring acts as a versatile functional handle. researchgate.net After deprotection, the resulting free amine can be subjected to a wide range of chemical transformations, such as acylation, alkylation, or condensation reactions, with a diverse set of reactants. This approach, often part of a diversity-oriented synthesis strategy, allows for the rapid generation of a large number of structurally related analogues. nih.gov These libraries are then screened for biological activity to identify promising lead compounds for further development. nih.govbenthamscience.com
| Core Scaffold | Point of Diversification | Potential Modifications | Application |
| 1-ethyl-1H-1,2,3-triazol-4-amine | 4-amino group (after deprotection) | Acylation, Sulfonylation, Reductive Amination | Generation of compound libraries |
| 1,2,3-Triazole Ring | Ring atoms/substituents | Further functionalization or annulation | Exploring structure-activity relationships (SAR) |
Applications in Bioconjugation Chemistry as a Synthetic Intermediate
Bioconjugation is the process of covalently linking molecules to biomolecules such as proteins or nucleic acids. The 1,2,3-triazole moiety is a cornerstone of modern bioconjugation, largely due to the advent of click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.nettsijournals.com This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linker that is bio-orthogonal, meaning it does not react with biological components. researchgate.net
This compound functions as a synthetic intermediate in the creation of reagents for bioconjugation. While not directly a "clickable" molecule itself, its structure can be elaborated to incorporate the necessary functionalities, such as a terminal alkyne or an azide (B81097). The protected amine provides a convenient attachment point for introducing these groups or for linking to other molecules, such as fluorescent dyes or affinity tags. The pre-existing triazole ring serves as a stable, rigid spacer within the larger bioconjugation reagent, and its ability to form hydrogen bonds can be beneficial for molecular interactions. nih.gov
| Intermediate | Modification Strategy | Resulting Functionality | Use in Bioconjugation |
| This compound | Deprotection of amine, followed by reaction with an alkyne- or azide-containing acylating agent. | Bifunctional linker with a triazole core and a terminal reactive group. | Connecting biomolecules to reporter tags, drugs, or other probes. |
Theoretical and Computational Investigations of N Boc 1 Ethyl 1h 1,2,3 Triazol 4 Amine
Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine. elixirpublishers.commdpi.com By solving approximations of the Schrödinger equation, DFT can determine the molecule's electron distribution, molecular orbital energies, and other electronic properties. nih.gov
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. eurjchem.com These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species and for understanding its non-covalent interactions.
Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)
| Parameter | Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of this compound over time. nih.gov By simulating the motions of atoms and molecules, MD provides insights into conformational changes and intermolecular interactions that are not accessible through static quantum chemical calculations. pensoft.net
Conformational analysis is a primary application of MD simulations for this molecule. The N-Boc protecting group and the ethyl substituent introduce a degree of flexibility. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its biological activity or material properties. researchgate.net
MD simulations are also essential for studying intermolecular interactions, particularly in condensed phases or when the molecule is interacting with a biological target like a protein. ajchem-a.com By simulating the triazole derivative in a solvent box (e.g., water), researchers can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. nih.gov This provides a detailed picture of solvation effects and how the molecule behaves in a realistic environment. When studying interactions with a biological macromolecule, MD can reveal the stability of the binding pose and the key residues involved in the interaction. nih.gov
In Silico Studies for Structure-Activity Relationship (SAR) in Scaffold Design and Synthetic Optimization
In silico studies play a pivotal role in establishing Structure-Activity Relationships (SAR), which are fundamental to modern drug discovery and materials science. For this compound, these computational methods allow for the rational design of new derivatives with improved properties and guide their synthetic prioritization. researchgate.netscielo.br
The process often begins with the creation of a virtual library of analogues, where different substituents are systematically introduced at various positions on the triazole scaffold. nih.gov These virtual compounds are then subjected to computational screening to predict their properties. For instance, in drug design, molecular docking can be used to predict the binding affinity of these derivatives to a specific protein target. mdpi.com This helps in identifying which modifications are likely to enhance biological activity.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These are statistical models that correlate the chemical structure of a series of compounds with their observed activity. By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that influence activity, QSAR models can predict the potency of newly designed molecules, thereby optimizing the synthetic efforts. nih.gov
These in silico SAR studies provide a roadmap for synthetic chemists, highlighting which derivatives are most promising for synthesis and experimental testing. This approach significantly accelerates the discovery process by focusing resources on compounds with the highest probability of success. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization and for validating experimental results. For this compound, theoretical calculations of its NMR, IR, and UV-Vis spectra can be performed. eurjchem.comepstem.net
Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com These calculated shifts, when compared with experimental data, can aid in the assignment of complex spectra and confirm the molecule's structure.
Vibrational frequencies corresponding to the peaks in an IR spectrum can be computed through frequency calculations. researchgate.net While there is often a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to improve the agreement. epstem.net This allows for a detailed assignment of the vibrational modes of the molecule.
Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. eurjchem.com This can help in understanding the electronic structure of the molecule and interpreting its photophysical properties.
The comparison of predicted and experimental spectra serves as a powerful validation for both the computational model and the experimental data, providing a high degree of confidence in the structural elucidation of this compound. elixirpublishers.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Future Directions and Emerging Research Avenues for N Boc 1 Ethyl 1h 1,2,3 Triazol 4 Amine Research
Development of Novel and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of 1,2,3-triazole derivatives. rsc.org Future research will likely focus on moving away from traditional methods that may involve hazardous reagents or significant waste generation. rsc.org The emphasis will be on developing more environmentally friendly and efficient protocols for the synthesis of N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine.
Key areas of development include:
Green Solvents: Research is shifting towards the use of benign and biodegradable solvents. Water, glycerol, and deep eutectic solvents (DES) have already shown promise in the synthesis of 1,2,3-triazoles, often leading to high yields and simplified purification processes. consensus.app A recent development is the use of Cyrene™, a biodegradable solvent derived from cellulose, which allows for product isolation by simple precipitation in water, thereby eliminating the need for organic solvent extractions. nih.govresearchgate.net
Reusable Catalysts: The development of robust, heterogeneous catalysts is a cornerstone of sustainable synthesis. For triazole synthesis, zinc-based nanocrystals (ZnO-CTAB) have been introduced as a reusable, eco-friendly, and cost-effective alternative to traditional copper catalysts. rsc.org These catalysts can be recovered and reused multiple times without a significant loss in activity, which is crucial for large-scale production. rsc.org
Energy-Efficient Methods: The use of alternative energy sources like microwave irradiation and sonication continues to be an area of interest. mdpi.com These methods can significantly reduce reaction times and improve yields for triazole synthesis. mdpi.comnih.gov Visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) in water represents another mild and sustainable approach. rsc.org
| Solvent | Key Advantages | Relevant Findings | Citation |
|---|---|---|---|
| Water | Abundant, non-toxic, non-flammable | Effective for visible-light-promoted CuAAC; allows for catalyst and solvent recycling. | consensus.apprsc.org |
| Glycerol | Biodegradable, high boiling point, readily available | Used in one-pot, three-component reactions at room temperature with good to excellent yields. | consensus.app |
| Deep Eutectic Solvents (DES) | Low toxicity, biodegradable, tunable properties | A Cu(II)-acidic DES has been used as both catalyst and solvent, achieving high yields and allowing for multiple reuses. | consensus.app |
| Cyrene™ | Bio-based, biodegradable, non-toxic | Enables product isolation via precipitation in water, avoiding organic extractions and chromatography. Amenable to gram-scale and three-component reactions. | nih.govresearchgate.net |
Exploration of Unconventional Reactivity Pathways and Mechanistic Insights
A deeper understanding of the reaction mechanisms governing the formation and functionalization of this compound can pave the way for novel synthetic transformations. Future work will likely probe the limits of its reactivity and explore non-traditional reaction pathways.
The N-Boc (tert-butoxycarbonyl) protecting group, while known for its stability and common use in protecting amines, possesses its own reactivity that can be exploited. researchgate.net Research into the specific electronic and steric effects of the N-Boc and N-ethyl groups on the triazole ring could reveal new avenues for regioselective functionalization. For instance, investigating the cyclocondensation reactions of 1,2,3-triazole-4(5)-amines, such as the target compound, can be a powerful tool for constructing triazolo-annulated heterocyclic systems like pyridines and pyrimidines. researchgate.net
Mechanistic studies, combining experimental data with computational modeling, will be crucial. acs.org Understanding the intermediates and transition states in the cycloaddition process can lead to the development of more efficient catalysts and reaction conditions specifically tailored for producing 1,4-disubstituted aminotriazoles. This includes exploring base- and metal-free cycloaddition reactions, which offer high atom economy and reduced environmental impact. acs.org
Advanced Scaffold Derivatization for Specialized Academic Applications
The 1,2,3-triazole core is a highly stable and versatile scaffold, often considered a bioisostere for amide bonds, which makes it valuable in medicinal chemistry and materials science. researchgate.netnih.gov this compound serves as an excellent starting point for creating diverse molecular libraries for academic research.
Future efforts will focus on the strategic derivatization of this scaffold at its key positions:
The Amine Group: Following deprotection of the Boc group, the primary amine at the C4 position is a prime handle for a wide range of chemical modifications, including acylation, alkylation, and condensation reactions, to generate a vast array of amides, secondary/tertiary amines, and imines.
The Triazole Ring: While the triazole ring is generally stable, its nitrogen atoms can participate in hydrogen bonding and coordination chemistry. acs.org
The N-ethyl Group: The ethyl group at the N1 position provides specific steric and electronic properties, and modification or replacement of this group could be explored to fine-tune the molecule's characteristics for specific applications.
The synthesis of fused heterocyclic systems, such as triazolo[4,5-b]pyridines and triazolo[4,5-d]pyrimidines, starting from 1,2,3-triazole-4-amines, is a promising area for creating novel compounds with unique three-dimensional structures for screening in various biological assays. researchgate.netresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the synthesis and derivatization of this compound, modern technologies like flow chemistry and automated synthesis are becoming indispensable. rsc.orgresearchgate.net These platforms offer significant advantages over traditional batch processing, including enhanced safety, scalability, and reproducibility. rsc.orgnih.gov
The synthesis of triazoles often involves azides, which can be hazardous and potentially explosive on a large scale. researchgate.net Continuous-flow processing minimizes the accumulation of such intermediates, making the process inherently safer. uc.pt Furthermore, flow reactors can be equipped with immobilized catalysts, such as copper-on-charcoal, which simplifies product purification and allows for continuous operation over extended periods. nih.govrsc.org
Automated synthesis platforms, like the ChemSpeed ASW-2000, can be employed for the parallel synthesis of libraries of triazole derivatives. nih.govnih.gov By combining a solid-supported copper catalyst with automated liquid handling, it is possible to generate hundreds of distinct analogues from a common scaffold like this compound in a high-throughput manner. nih.govnih.govresearchgate.net This is particularly valuable for structure-activity relationship (SAR) studies in academic drug discovery projects.
| Advantage | Description | Citation |
|---|---|---|
| Enhanced Safety | Minimizes the volume of hazardous reagents (e.g., azides) at any given time, reducing the risk of thermal runaways or explosions. | researchgate.netuc.pt |
| Scalability | Production can be scaled up by extending the operation time rather than increasing the reactor volume, ensuring consistent reaction conditions. | rsc.org |
| Process Integration | Allows for the integration of multiple reaction, work-up, and purification steps into a single continuous process. | rsc.orguc.pt |
| Improved Control | Precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yields. | rsc.org |
| Automation | Enables automated and high-throughput synthesis of compound libraries, accelerating research and development. | rsc.orgnih.gov |
Computational Design of Targeted Triazole Analogues for Synthetic Exploration
Computational chemistry and molecular modeling are powerful tools for guiding synthetic efforts. nih.gov Instead of relying solely on traditional trial-and-error synthesis, future research on this compound and its derivatives will increasingly be preceded by in silico design and screening. mdpi.com
Using computer-aided design strategies, large virtual libraries of analogues can be constructed by modifying the core scaffold. nih.govmdpi.com These virtual compounds can then be screened against specific biological targets using molecular docking simulations to predict their binding affinity and mode of interaction. rsc.orgrsc.org This approach allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources. nih.govmdpi.com
For example, a research workflow could involve:
Identifying a protein target of academic interest.
Computationally generating a library of thousands of derivatives of this compound with diverse functional groups.
Docking the virtual library into the active site of the target protein to identify promising candidates. nih.gov
Synthesizing only the top-scoring candidates for subsequent experimental validation.
This synergy between computational design and practical synthesis represents a highly efficient and targeted approach to exploring the chemical space around the this compound scaffold for specialized academic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Boc-1-ethyl-1H-1,2,3-triazol-4-amine in academic laboratories?
- Methodology : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. React Boc-protected ethyl azide with a terminal alkyne (e.g., propargylamine derivatives) under inert conditions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Optimize reaction time and temperature (typically 25–60°C for 12–24 hours) to achieve yields >70% .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Confirm Boc-deprotection (if required) with trifluoroacetic acid (TFA) in dichloromethane.
Q. How can the structural integrity of This compound be validated?
- Analytical Techniques :
- NMR : Confirm regioselectivity (1,4-substitution) via -NMR (δ ~7.5–8.0 ppm for triazole proton) and -NMR (Boc carbonyl at ~150 ppm) .
- X-ray Crystallography : Resolve crystal structures using SHELX for refinement. Compare bond lengths (e.g., N–N bonds ~1.3 Å) and angles with similar triazoles .
- Mass Spectrometry : ESI-MS ([M+H] expected within ±0.5 Da of theoretical mass).
Q. What preliminary biological assays are suitable for evaluating This compound?
- Protocols :
- Antimicrobial Activity : Perform broth microdilution (CLSI guidelines) against Staphylococcus aureus and Candida albicans. Compare MIC values (µg/mL) with analogous compounds (e.g., 1-ethyl-1H-triazol-4-amine derivatives) .
- Enzyme Inhibition : Screen against histone lysine demethylase (KDM4C) at 10 µM concentration. Use fluorogenic substrates and measure IC via dose-response curves .
Advanced Research Questions
Q. How can synthetic yields of This compound be optimized for scalability?
- Experimental Design :
- DOE Approach : Vary catalyst load (CuI: 0.1–5 mol%), solvent (DMSO vs. THF), and temperature (25–80°C). Use response surface methodology to identify optimal conditions .
- Continuous Flow Synthesis : Implement microreactors for improved heat/mass transfer, reducing reaction time to <1 hour .
Q. What strategies resolve contradictions in reported bioactivity data for triazole derivatives?
- Data Analysis :
- Purity Verification : Quantify impurities via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Correlate bioactivity with purity thresholds (>95%) .
- Crystallographic Validation : Confirm stereochemical assignments using WinGX/ORTEP to rule out conformational artifacts .
Q. How can computational modeling elucidate the mechanism of action of This compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to fungal CYP51 or bacterial topoisomerase IV. Validate with MD simulations (NAMD/GROMACS) .
- QSAR Studies : Corrogate substituent effects (e.g., Boc group hydrophobicity) with MIC values using partial least squares regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
